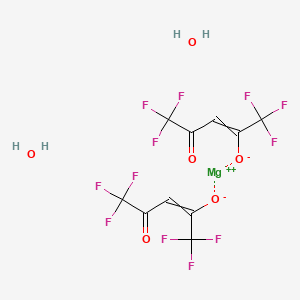
Magnesium hexafluoro-2,4-pentanedionate dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium hexafluoro-2,4-pentanedionate dihydrate is a chemical compound used in various applications, including as a precursor in metal−organic chemical vapor deposition (MOCVD) processes for thin film growth due to its low melting point and excellent volatility. It has been studied for its potential in creating high-quality MgO thin films, which are crucial for numerous technological applications.
Synthesis Analysis
The compound can be synthesized in a single-step aqueous reaction under ambient conditions. A notable synthesis involves creating a series of magnesium metal−organic chemical vapor deposition (MOCVD) precursors that are low-melting, highly volatile, and thermally/air stable, with magnesium hexafluoro-2,4-pentanedionate dihydrate being a key example. This synthesis approach allows for the production of phase-pure MgO thin films on various substrates over a specific temperature range (Wang et al., 2005).
Molecular Structure Analysis
The molecular structure of magnesium hexafluoro-2,4-pentanedionate dihydrate has been characterized through techniques like single-crystal X-ray diffraction, showcasing its effective use in thin film growth processes due to its desirable physical and chemical properties.
Chemical Reactions and Properties
Magnesium hexafluoro-2,4-pentanedionate dihydrate participates in a variety of chemical reactions, highlighting its reactivity and versatility. It serves as a precursor for magnesium oxide (MgO) formation, demonstrating significant potential for thin film applications due to its thermal stability and volatility.
Physical Properties Analysis
This compound exhibits significantly lower melting points and higher volatilities compared to most previously reported magnesium precursors, making it an ideal candidate for MOCVD processes. Its physical properties, including phase stability and melting behavior, are crucial for its application in thin film deposition.
Chemical Properties Analysis
The chemical properties of magnesium hexafluoro-2,4-pentanedionate dihydrate, such as its reactivity towards other compounds and its stability under various conditions, have been extensively studied. Its effectiveness in producing high-quality MgO thin films through MOCVD highlights its chemical robustness and suitability for technological applications.
- Synthesis and Characterization of Low-Melting, Highly Volatile Magnesium MOCVD Precursors (Wang et al., 2005).
Applications De Recherche Scientifique
Advanced Materials and Coatings
Research has indicated magnesium and its alloys' potential in various applications, including advanced materials for the aerospace, automotive, and biomedical fields due to their superior biocompatibility and mechanical properties. Magnesium hexafluoro-2,4-pentanedionate dihydrate, as a precursor, plays a crucial role in the synthesis and coating processes to improve the properties of magnesium alloys. For example, functionalized polymer coatings on magnesium alloys have shown significant advancements in corrosion resistance and biocompatibility, making them suitable for biomedical applications, such as biodegradable implants (Li et al., 2018).
Biodegradable Materials for Orthopedic Applications
Magnesium-based materials, including those derived from magnesium hexafluoro-2,4-pentanedionate dihydrate, are being extensively studied for their application in orthopedics. These materials offer promising properties such as biodegradability and mechanical compatibility with bone, making them ideal for use as bone scaffolds, implants, and other orthopedic devices. Research has focused on enhancing the corrosion resistance and mechanical integrity of magnesium alloys through surface modifications and coatings to extend their application in the medical field (Zhao et al., 2017).
Environmental and Corrosion Resistance
Magnesium alloys, including those modified with magnesium hexafluoro-2,4-pentanedionate dihydrate, are being explored for their high corrosion resistance, which is essential for their longevity and durability in various applications. Innovations in coatings and surface treatments derived from this compound have been shown to significantly improve the environmental resistance of magnesium alloys, making them more suitable for use in harsh conditions, such as in automotive and aerospace industries (Gusieva et al., 2015).
Hydrogen Storage Technologies
The role of magnesium hexafluoro-2,4-pentanedionate dihydrate extends into the field of energy, particularly in hydrogen storage technologies. Magnesium-based alloys have been identified as potential materials for solid-state hydrogen storage due to their high capacity and favorable thermodynamics. Research is focused on improving the hydrogen sorption properties of magnesium alloys through nanostructuring and alloying, facilitated by precursors like magnesium hexafluoro-2,4-pentanedionate dihydrate (Hitam et al., 2021).
Safety And Hazards
The safety data sheet for a similar compound, Magnesium 2,4-pentanedionate dihydrate, suggests that it may cause respiratory irritation. It advises to avoid breathing dust, to wash hands thoroughly after handling, and to use only outdoors or in a well-ventilated area4.
Orientations Futures
Unfortunately, I couldn’t find specific information on the future directions of Magnesium hexafluoro-2,4-pentanedionate dihydrate from the available resources.
Please note that this information is based on the available resources and there might be more recent studies or data related to Magnesium hexafluoro-2,4-pentanedionate dihydrate.
Propriétés
IUPAC Name |
magnesium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H2F6O2.Mg.2H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h2*1,12H;;2*1H2/q;;+2;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOUVTSJWSMSKS-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.O.[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F12MgO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium hexafluoro-2,4-pentanedionate dihydrate | |
CAS RN |
19648-85-2 |
Source


|
| Record name | Magnesium hexafluoroacetylacetonate 1,2-dimethoxyethane complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1141946.png)


![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)
![Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1141963.png)
![sodium;3-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(3-sulfonatopropyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propane-1-sulfonate](/img/structure/B1141965.png)